molecular formula C17H22ClNO4 B15285371 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid

2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid

Cat. No.: B15285371
M. Wt: 339.8 g/mol
InChI Key: FWJNZDBWTJMHDD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure, which features a 4-chlorophenyl group and a protected amino acid moiety, suggests potential as a key intermediate or a scaffold in the development of biologically active molecules. Compounds with chlorophenyl groups are frequently investigated for their interactions with various enzymes and cellular receptors . The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances the compound's stability and makes it a versatile building block for complex synthetic workflows, including the solid-phase synthesis of peptide mimetics. Disclaimer: The specific biochemical applications, molecular targets, and detailed mechanism of action for this compound are areas of active research and are not fully characterized in the publicly available scientific literature. Researchers are encouraged to consult specialized databases and primary literature for the most current findings. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-11H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJNZDBWTJMHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C=C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with malonic acid in the presence of a base to form 4-chlorocinnamic acid.

    Esterification: The 4-chlorocinnamic acid is then esterified with tert-butyl alcohol using an acid catalyst such as sulfuric acid to form the tert-butyl ester.

    Amidation: The tert-butyl ester is reacted with 2-amino-2-methylpropan-1-ol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can yield the corresponding saturated acid.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoquinone derivatives.

    Reduction: Formation of 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid.

    Substitution: Formation of 4-substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance.

    Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding affinities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators.

    Pathways Involved: It may also modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name CAS Molecular Formula Core Structure Key Functional Groups References
2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid - C18H23ClN2O4 (inferred) Prop-2-enoic acid α,β-unsaturated acid, tert-butoxycarbonyl-protected amino, 4-chlorophenyl -
(2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic acid 40942-31-2 C16H12ClNO3 Prop-2-enoic acid α,β-unsaturated acid, benzoylamino, 4-chlorophenyl
Boc-D-4-Chlorophenylalanine 57292-44-1 C14H18ClNO4 Propanoic acid Saturated backbone, tert-butoxycarbonyl-protected amino, 4-chlorophenyl
(2S)-3-(4-Chlorophenyl)-2-[methyl-(tert-butoxycarbonyl)amino]propanoic acid 179033-68-2 C15H20ClNO4 Propanoic acid Saturated backbone, tert-butoxycarbonyl-protected methylamino, 4-chlorophenyl
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) 93-65-2 C10H11ClO3 Propionic acid Phenoxy substituent, 4-chloro-2-methylphenyl, free carboxylic acid

Physicochemical and Reactivity Profiles

  • α,β-Unsaturation : The target compound’s conjugated double bond enhances reactivity compared to saturated analogs like Boc-D-4-Chlorophenylalanine. This system may participate in Michael additions or act as an electrophile in biological systems, a feature absent in saturated derivatives .
  • Protecting Group Effects: The tert-butoxycarbonyl group offers superior stability under basic conditions compared to the benzoylamino group in (2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic acid, which is more prone to hydrolysis .
  • Lipophilicity: The bulky tert-butoxycarbonyl group increases logP values, enhancing membrane permeability relative to MCPP, which has a smaller phenoxy substituent .

Biological Activity

Overview

The compound 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid (CAS Number: 68090-88-0) is a synthetic derivative known for its potential biological activities, particularly in the context of cancer treatment. It is classified as an AKT inhibitor , which plays a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18ClNO4\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}\text{O}_{4}

IUPAC Name: (2S)-3-(4-chlorophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid.

The primary mechanism of action for this compound involves the inhibition of the AKT signaling pathway , which is frequently overactive in cancer cells. By inhibiting AKT, the compound can induce apoptosis (programmed cell death) in malignant cells while sparing normal cells, thus demonstrating selective cytotoxicity.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a related study synthesized 24 compounds based on the structural framework of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Among these derivatives, several showed potent inhibitory effects on the proliferation of colon cancer cells (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds 7a and 7g exhibited the highest activity at 0.12 mg/mL , indicating their potential as effective anticancer agents .

Selectivity and Mechanism

The selectivity of these compounds towards cancer cells was confirmed through assays involving normal human embryonic kidney cells (HEK-293), where minimal effects were observed. The mechanism appears to involve disruption of the HSP90 and TRAP1 mediated signaling pathways , which are critical for cancer cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Study 1 Synthesis and evaluation of derivatives showed selective inhibition on HCT-116 colon cancer cells with IC50 values indicating strong anticancer potential .
Study 2 Investigated the anti-inflammatory properties alongside anticancer activity; compounds displayed significant anti-inflammatory effects, suggesting a dual-action mechanism .
Study 3 Focused on the synthesis of related compounds with modifications showing varied biological activities; some derivatives were noted for their enhanced selectivity towards tumor cells .

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